molecular formula C16H17N3O6S B5802430 N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide

N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No. B5802430
M. Wt: 379.4 g/mol
InChI Key: FWLAFMMWVYUXHI-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide, also known as DMBSH, is a chemical compound that has been widely used in scientific research for its unique properties. DMBSH is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. The compound has been synthesized using various methods, and its application in scientific research has been widely explored.

Mechanism of Action

N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide is a highly reactive compound that can form covalent bonds with metal ions and thiols. The compound can undergo a nucleophilic substitution reaction with metal ions to form a stable complex. This compound can also react with thiols to form a thioether linkage.
Biochemical and Physiological Effects:
This compound has been shown to have no significant toxic effects on human and animal cells. The compound has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. This compound has been found to have antioxidant properties and can scavenge free radicals. The compound has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has several advantages in laboratory experiments, including its high sensitivity and selectivity for metal ions and thiols. The compound is stable and can be easily synthesized. However, this compound has some limitations, including its poor solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the use of N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide in scientific research. One possible direction is the use of this compound as a fluorescent probe for the detection of other thiols in biological samples. Another direction is the use of this compound in the synthesis of new metal-organic frameworks with unique properties. This compound can also be used as a precursor for the synthesis of other organic compounds with potential biological activity. Overall, this compound has great potential for use in various scientific research applications.

Synthesis Methods

N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide can be synthesized using a variety of methods, including the reaction between 2,4-dimethoxybenzaldehyde and 4-methyl-3-nitrobenzenesulfonylhydrazide in the presence of a base such as sodium hydroxide. Another method involves the reaction between 2,4-dimethoxybenzaldehyde and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N'-(2,4-dimethoxybenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide has been widely used in scientific research as a reagent for the determination of trace amounts of copper, nickel, and cobalt ions in various samples. The compound has also been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. This compound has been used in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the synthesis of other organic compounds.

properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-11-4-7-14(9-15(11)19(20)21)26(22,23)18-17-10-12-5-6-13(24-2)8-16(12)25-3/h4-10,18H,1-3H3/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLAFMMWVYUXHI-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.